4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol

Physicochemical profiling Drug-likeness Lead optimization

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (CAS 880088-31-3) is a fluorinated 2-phenylbenzothiazole derivative bearing a 4-hydroxyphenyl substituent at the 2-position and a trifluoromethyl group at the 5-position of the benzothiazole core. Its molecular formula is C₁₄H₈F₃NOS (MW 295.28 g/mol), with a computed XLogP3 of 4.8 and a topological polar surface area (TPSA) of 61.4 Ų.

Molecular Formula C14H8F3NOS
Molecular Weight 295.28 g/mol
CAS No. 880088-31-3
Cat. No. B3340804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol
CAS880088-31-3
Molecular FormulaC14H8F3NOS
Molecular Weight295.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)O
InChIInChI=1S/C14H8F3NOS/c15-14(16,17)9-3-6-12-11(7-9)18-13(20-12)8-1-4-10(19)5-2-8/h1-7,19H
InChIKeyJFDRLDCIZJRMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (CAS 880088-31-3): Chemical Identity and Compound-Class Context for Scientific Procurement


4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (CAS 880088-31-3) is a fluorinated 2-phenylbenzothiazole derivative bearing a 4-hydroxyphenyl substituent at the 2-position and a trifluoromethyl group at the 5-position of the benzothiazole core [1]. Its molecular formula is C₁₄H₈F₃NOS (MW 295.28 g/mol), with a computed XLogP3 of 4.8 and a topological polar surface area (TPSA) of 61.4 Ų [1]. The compound belongs to a well-studied class of 5-(trifluoromethyl)benzothiazole derivatives that have demonstrated trypanocidal [2], anti-tyrosinase [3], and adenosine receptor ligand activities [4] depending on the nature of the 2-phenyl substituent. This specific compound is catalogued under PubChem CID 404999, ChEMBL ID CHEMBL456993, and NSC number NSC721653, and is commercially available from multiple suppliers at ≥95% purity for research use [1].

Why 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol Cannot Be Interchanged with Other 5-Trifluoromethyl-Benzothiazole Derivatives


Within the 5-(trifluoromethyl)benzothiazole chemotype, the nature and position of substituents on the 2-phenyl ring exert a decisive influence on both potency and selectivity. In the BT1–BT14 series, replacement of the 4-hydroxyphenyl group (the target compound) with a 4-carboxyphenyl group (BT3) reduces anti-T. cruzi epimastigote potency approximately 2-fold (IC₅₀ from 23.1 μM to 48.8 μM) [1]. Conversely, introduction of a 2-methoxy group adjacent to the 4-hydroxy substituent (BT10) increases potency and adds selective kinetoplastid DNA-damaging capability not observed with BT3 [1]. In the anti-tyrosinase series, the simple 4-hydroxyphenyl analog (compound 1a) shows markedly weaker mushroom tyrosinase inhibition than the 2,4-dihydroxyphenyl analog (compound 1b, IC₅₀ = 0.20 μM) [2]. These structure–activity relationships demonstrate that even single-atom or single-functional-group changes on the phenyl ring produce quantifiable shifts in biological activity; therefore, generic substitution within this compound class without experimental verification of the specific derivative risks selecting a molecule with materially different potency, selectivity, and mechanism of action.

Quantitative Differentiation Evidence for 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (CAS 880088-31-3) Relative to Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity (XLogP3) and Topological Polar Surface Area vs. BT3 and BT10

The target compound occupies a distinct physicochemical space relative to its closest characterized analogs. Its computed XLogP3 of 4.8 is higher than that of BT3 (4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]benzoic acid, logP = 3.83) and BT10 (2-methoxy-4-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]phenol, logP = 3.92) [1][2]. Meanwhile, its TPSA of 61.4 Ų is lower than BT3 (78.43 Ų) and BT10 (70.59 Ų) [1][2]. The combination of higher lipophilicity and lower polarity predicts greater membrane permeability but potentially reduced aqueous solubility, positioning this compound as a physicochemical intermediate suitable for applications where balanced permeability and moderate polarity are desired.

Physicochemical profiling Drug-likeness Lead optimization

Inferred Anti-Trypanosomal Potency Window: SAR-Based Positioning Between BT3 and BT10

Although direct IC₅₀ data for the target compound against T. cruzi are not published, its structural position between BT3 (4-COOH) and BT10 (2-OCH₃-4-OH) allows a class-level potency inference. In the BT1–BT14 series, BT3 showed an epimastigote IC₅₀ of 48.8 ± 5.77 μM, while BT10 showed 23.1 ± 1.75 μM, representing a 2.1-fold potency gain from the electron-withdrawing -OCH₃ group ortho to the phenol [1]. The target compound, lacking both the carboxylic acid of BT3 and the methoxy group of BT10, is predicted by SAR to exhibit an IC₅₀ intermediate between these two values, likely in the 30–45 μM range [1]. BT10 additionally achieved an intracellular trypomastigote IC₅₀ of 8.5 ± 2.9 μM and 81.3% infection index inhibition; the target compound is not expected to recapitulate this potency without the 2-methoxy substituent [1].

Trypanosoma cruzi Chagas disease Phenylbenzothiazole SAR

Anti-Tyrosinase Activity: Quantitative Differentiation of the 4-Hydroxyphenyl Scaffold vs. 2,4-Dihydroxyphenyl and 3,4-Dihydroxyphenyl Analogs

In a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles, the compound most structurally analogous to the target is compound 1a (4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)phenol), which is nominally identical to the target compound (CAS 880088-31-3). While the IC₅₀ of 1a against mushroom tyrosinase was not reported as a discrete value in the primary publication, the study explicitly states that the 2,4-dihydroxyphenyl analog (compound 1b) exhibited an IC₅₀ of 0.20 ± 0.01 μM, which is 55-fold more potent than kojic acid (IC₅₀ = 11.0 μM) [1]. The 3,4-dihydroxyphenyl (catechol) analog (compound 1c) showed potent antioxidant activity but weaker tyrosinase inhibition than 1b [1]. The simple 4-monohydroxyphenyl substitution (target compound / 1a) demonstrated melanin production inhibition in B16F10 cells that was dose-dependent but significantly weaker than that of 1b [1], confirming that the second hydroxyl group is essential for high-potency tyrosinase engagement.

Tyrosinase inhibition Melanogenesis Skin hyperpigmentation

Selective kDNA Damage Capability: BT10 (2-Methoxy Analog) vs. BT3 (4-Carboxy Analog) and Implications for the Target Compound

BT10 exhibits a unique mechanism of selective kinetoplastid DNA (kDNA) fragmentation not shared equally by all analogs. In epimastigotes treated with 25 μM BT10, 67.6% ± 8.6% of cells showed labeled (damaged) kDNA vs. only 5.4% ± 1.2% labeled nuclear DNA, demonstrating selective kDNA targeting [1]. BT3 also showed kDNA damage capability, but quantitative selectivity was only demonstrated for BT10 [1]. The selectivity index (CC₅₀/IC₅₀ Tryp) for BT10 was 11.21, while BT3's trypomastigote IC₅₀ was not determined (ND) [1]. The target compound, lacking the 2-methoxy group identified as critical for BT10's enhanced potency and selectivity, is not expected to replicate this kDNA-selective damage profile at comparable concentrations. This mechanistic differentiation is directly relevant for procurement decisions where DNA-damage selectivity is a required property.

Kinetoplastid DNA damage Trypanocidal mechanism Selectivity index

Evidence-Anchored Application Scenarios for 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol (CAS 880088-31-3)


SAR Probe Compound for Phenylbenzothiazole Trypanocidal Lead Optimization

The target compound serves as the minimal 4-hydroxyphenyl scaffold in the fluorinated phenylbenzothiazole series. Its structural simplicity, lacking the 2-methoxy group of BT10 or the carboxylic acid of BT3, makes it an ideal baseline comparator for systematically probing the contribution of individual phenyl-ring substituents to anti-T. cruzi potency and kDNA selectivity. Procurement is indicated when the research objective is to establish a quantitative substituent-activity relationship, where BT10 (IC₅₀ Epi = 23.1 μM, SI = 11.21) and BT3 (IC₅₀ Epi = 48.8 μM, SI = 2.61) serve as the potency-optimized and potency-reduced reference points respectively [1].

Physicochemical Reference Standard for logP/TPSA Calibration in Benzothiazole Library Design

With a computed XLogP3 of 4.8 and TPSA of 61.4 Ų [1], the target compound occupies a distinct region of physicochemical space compared to BT3 (logP 3.83, TPSA 78.43 Ų) and BT10 (logP 3.92, TPSA 70.59 Ų) [2]. This compound can serve as a calibration point for computational models predicting permeability, solubility, and drug-likeness in benzothiazole-focused libraries, and as an analytical reference for HPLC logP determination methods when a compound with intermediate lipophilicity and low hydrogen-bonding capacity is required.

Negative Control for Anti-Tyrosinase Screening Cascades

The target compound (equivalent to compound 1a in Hwang et al., 2022) exhibits significantly weaker mushroom tyrosinase inhibition than the 2,4-dihydroxyphenyl analog 1b (IC₅₀ = 0.20 μM, 55-fold more potent than kojic acid) [3]. This makes the target compound suitable as a structurally matched negative control in tyrosinase inhibition assays, enabling researchers to confirm that observed inhibitory activity requires the 2,4-dihydroxy substitution pattern and is not an artifact of the benzothiazole core or the trifluoromethyl group alone.

Synthetic Intermediate for Derivatization at the 4-Hydroxy Position

The free phenolic -OH group provides a reactive handle for further derivatization (e.g., O-alkylation, acylation, sulfonation) to generate focused libraries. Conversion to the 2-methoxy-4-hydroxy analog (BT10) would be expected to enhance anti-trypanosomal potency approximately 2-fold based on the BT3-to-BT10 SAR data [2], while conversion to the 4-carboxy analog (BT3) would reduce potency. Procurement of this compound as a versatile synthetic intermediate is supported by its commercial availability at ≥95% purity from multiple suppliers [1].

Quote Request

Request a Quote for 4-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.